Cas no 1260664-32-1 (2-Fluoro-5-isocyanatopyridine)

2-Fluoro-5-isocyanatopyridine 化学的及び物理的性質
名前と識別子
-
- EN300-1592442
- 2-FLUORO-5-ISOCYANATOPYRIDINE
- AB74204
- 1260664-32-1
- Pyridine, 2-fluoro-5-isocyanato-
- 2-Fluoro-5-isocyanatopyridine
-
- インチ: 1S/C6H3FN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-3H
- InChIKey: FPRZICMHRKVGLH-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C=N1)N=C=O
計算された属性
- せいみつぶんしりょう: 138.02294089g/mol
- どういたいしつりょう: 138.02294089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-Fluoro-5-isocyanatopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1592442-5.0g |
2-fluoro-5-isocyanatopyridine |
1260664-32-1 | 5g |
$3812.0 | 2023-06-04 | ||
Enamine | EN300-1592442-0.1g |
2-fluoro-5-isocyanatopyridine |
1260664-32-1 | 0.1g |
$1157.0 | 2023-06-04 | ||
Enamine | EN300-1592442-0.05g |
2-fluoro-5-isocyanatopyridine |
1260664-32-1 | 0.05g |
$1104.0 | 2023-06-04 | ||
Enamine | EN300-1592442-0.5g |
2-fluoro-5-isocyanatopyridine |
1260664-32-1 | 0.5g |
$1262.0 | 2023-06-04 | ||
Enamine | EN300-1592442-0.25g |
2-fluoro-5-isocyanatopyridine |
1260664-32-1 | 0.25g |
$1209.0 | 2023-06-04 | ||
Enamine | EN300-1592442-100mg |
2-fluoro-5-isocyanatopyridine |
1260664-32-1 | 100mg |
$1157.0 | 2023-09-23 | ||
Enamine | EN300-1592442-250mg |
2-fluoro-5-isocyanatopyridine |
1260664-32-1 | 250mg |
$1209.0 | 2023-09-23 | ||
Enamine | EN300-1592442-10000mg |
2-fluoro-5-isocyanatopyridine |
1260664-32-1 | 10000mg |
$5652.0 | 2023-09-23 | ||
Enamine | EN300-1592442-50mg |
2-fluoro-5-isocyanatopyridine |
1260664-32-1 | 50mg |
$1104.0 | 2023-09-23 | ||
Enamine | EN300-1592442-5000mg |
2-fluoro-5-isocyanatopyridine |
1260664-32-1 | 5000mg |
$3812.0 | 2023-09-23 |
2-Fluoro-5-isocyanatopyridine 関連文献
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
2-Fluoro-5-isocyanatopyridineに関する追加情報
Comprehensive Overview of 2-Fluoro-5-isocyanatopyridine (CAS No. 1260664-32-1): Properties, Applications, and Industry Insights
2-Fluoro-5-isocyanatopyridine (CAS No. 1260664-32-1) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure and reactivity. As a fluorinated isocyanate derivative, it serves as a critical building block in the synthesis of bioactive molecules, particularly in the development of small-molecule inhibitors and covalent modifiers. Its pyridine ring and isocyanate group offer versatile functionalization opportunities, making it a valuable intermediate for drug discovery and material science applications.
The growing demand for fluorinated compounds in modern chemistry has positioned 2-Fluoro-5-isocyanatopyridine as a compound of interest. Researchers frequently search for topics such as "fluoropyridine derivatives," "isocyanate reactivity," and "CAS 1260664-32-1 applications," reflecting its relevance in medicinal chemistry and catalysis. Recent studies highlight its role in designing kinase inhibitors and proteolysis-targeting chimeras (PROTACs), aligning with the industry's focus on targeted therapies and degradation technologies.
From a synthetic chemistry perspective, 2-Fluoro-5-isocyanatopyridine exhibits notable stability under controlled conditions, enabling its use in multistep reactions. Its electron-withdrawing fluorine atom enhances the electrophilicity of the isocyanate group, facilitating nucleophilic additions with amines or alcohols to form urea or carbamate linkages. This property is exploited in polymer chemistry for creating high-performance coatings and adhesives, addressing trends in sustainable materials.
In the context of green chemistry, questions like "eco-friendly synthesis of fluoropyridines" or "1260664-32-1 safety profile" are increasingly common. While 2-Fluoro-5-isocyanatopyridine requires careful handling due to its reactive isocyanate moiety, advancements in flow chemistry and catalytic processes have improved its scalability with reduced environmental impact. These innovations resonate with the global push toward green manufacturing and atom-efficient reactions.
The compound's spectroscopic data (e.g., NMR, IR) and crystallographic studies are well-documented, aiding in quality control and structure-activity relationship (SAR) analyses. Its lipophilicity and hydrogen-bonding capacity make it a strategic choice for optimizing drug permeability and target engagement, topics frequently explored in computational chemistry forums and patent literature.
Looking ahead, 2-Fluoro-5-isocyanatopyridine is poised to play a pivotal role in emerging fields like bioconjugation and click chemistry, where its selective reactivity can enable precise molecular labeling. As industries prioritize precision medicine and functional materials, this compound's versatility ensures its continued relevance in scientific innovation.
1260664-32-1 (2-Fluoro-5-isocyanatopyridine) 関連製品
- 898770-75-7(Cyclobutyl 4-(morpholinomethyl)phenyl ketone)
- 139236-75-2(5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid)
- 1805587-01-2(5-Aminomethyl-4-cyano-2-nitrobenzoic acid)
- 1803480-53-6(3-Amino-5-cyano-4-methoxy-2-(trifluoromethoxy)pyridine)
- 75565-11-6(1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER)
- 1804256-42-5(Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate)
- 2137606-74-5(Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl-)
- 923245-20-9(4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide)
- 1890012-36-8(5-(oxan-3-yl)-1,2-oxazole-3-carboxylic acid)
- 2171638-71-2(3-(1-Aminobutyl)thian-3-ol)




